molecular formula C7H7ClN2 B13647505 2-Ethynylpyridin-3-amine hydrochloride

2-Ethynylpyridin-3-amine hydrochloride

Cat. No.: B13647505
M. Wt: 154.60 g/mol
InChI Key: WJXHCSUXYHMOBB-UHFFFAOYSA-N
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Description

2-Ethynylpyridin-3-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynylpyridin-3-amine hydrochloride typically involves the functionalization of pyridine derivatives. One common method is the reaction of 2-chloropyridine with ethynylmagnesium bromide, followed by amination to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethynylpyridin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Ethynylpyridin-3-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethynylpyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethynyl and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H7ClN2

Molecular Weight

154.60 g/mol

IUPAC Name

2-ethynylpyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H6N2.ClH/c1-2-7-6(8)4-3-5-9-7;/h1,3-5H,8H2;1H

InChI Key

WJXHCSUXYHMOBB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CC=N1)N.Cl

Origin of Product

United States

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